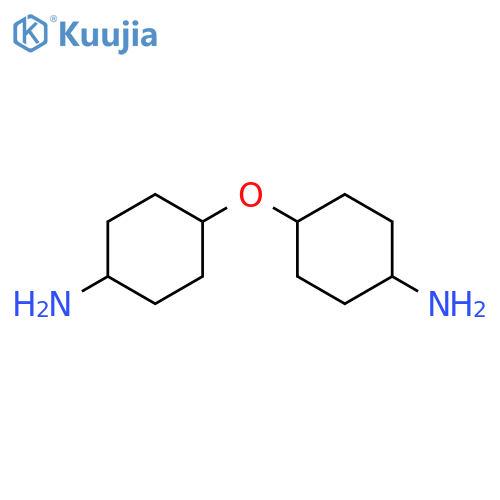Cas no 51097-78-0 (Bis(4-aminocyclohexyl)ether)

Bis(4-aminocyclohexyl)ether structure
商品名:Bis(4-aminocyclohexyl)ether
Bis(4-aminocyclohexyl)ether 化学的及び物理的性質
名前と識別子
-
- Bis(4-aminocyclohexyl) ether
- 4,4'-Oxybiscyclohexanamine
- 4-(4-aminocyclohexyl)oxycyclohexan-1-amine
- 4-(4-aminocyclohexyl)oxy-1-cyclohexanamine
- 4-(4-azanylcyclohexyl)oxycyclohexan-1-amine
- 51097-78-0
- N-CBZ-LEU-LEUMETHYLESTER
- DTXSID60621477
- SCHEMBL813392
- AKOS015894530
- bis(4-aminocyclohexyl)ether
- 4,4'-Oxydi(cyclohexan-1-amine)
- A828437
- FT-0656350
- 4,4'-Oxybis(cyclohexan-1-amine)
- Bis(4-aminocyclohexyl)ether
-
- インチ: 1S/C12H24N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12H,1-8,13-14H2
- InChIKey: SZEWALYSKVMFAD-UHFFFAOYSA-N
- ほほえんだ: C1CC(CCC1N)OC2CCC(CC2)N
計算された属性
- せいみつぶんしりょう: 212.18900
- どういたいしつりょう: 212.189
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.03
- ふってん: 319.4°C at 760 mmHg
- フラッシュポイント: 146.6°C
- 屈折率: 1.519
- PSA: 61.27000
- LogP: 2.94340
Bis(4-aminocyclohexyl)ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B016163-5mg |
Bis(4-aminocyclohexyl)ether |
51097-78-0 | 5mg |
$ 375.00 | 2022-06-07 | ||
| TRC | B016163-2.5mg |
Bis(4-aminocyclohexyl)ether |
51097-78-0 | 2.5mg |
$ 205.00 | 2022-06-07 | ||
| TRC | B016163-10mg |
Bis(4-aminocyclohexyl)ether |
51097-78-0 | 10mg |
$ 590.00 | 2022-06-07 |
Bis(4-aminocyclohexyl)ether 関連文献
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
51097-78-0 (Bis(4-aminocyclohexyl)ether) 関連製品
- 121588-79-2(trans-4-methoxycyclohexan-1-amine)
- 4342-46-5(4-methoxycyclohexan-1-amine)
- 130290-78-7(cis-4-methoxycyclohexan-1-amine)
- 951625-97-1(4-tert-Butoxycyclohexanamine)
- 5460-27-5(4-methoxycyclohexanamine;hydrochloride)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
